2-Bromo-4-methyl-nicotinic acid

描述

Molecular Structure and Properties

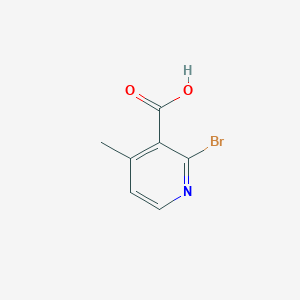

2-Bromo-4-methyl-nicotinic acid features a pyridine backbone with the following substituents:

- Bromine atom (Br) : Positioned at the ortho position relative to the carboxylic acid group (C3), enhancing electrophilic substitution reactivity.

- Methyl group (CH₃) : Attached to the para position of the carboxylic acid (C4), influencing steric and electronic effects.

- Carboxylic acid group (-COOH) : At position 3, enabling participation in acid-base reactions and salt formation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| CAS Number | 65996-07-8 | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Flash Point | 166.3 ± 27.9 °C |

The compound’s planar pyridine ring system contributes to its aromatic stability, while the bromine and methyl groups modulate electronic density and reactivity.

Functional Group Reactivity

- Bromine (Br) : Acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the C2 position.

- Carboxylic Acid (-COOH) : Participates in esterification, amidation, and decarboxylation reactions. Decarboxylation under basic conditions yields 2-bromo-4-methylpyridine, a precursor for further synthetic modifications.

- Methyl Group (CH₃) : Provides steric hindrance and electron-donating effects via inductive interactions, influencing regioselectivity in electrophilic substitutions.

属性

IUPAC Name |

2-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGHOZBHDBJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597757 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-07-8 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-Bromo-4-methyl-nicotinic acid typically involves the bromination of 4-methyl-nicotinic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a bromine atom at the second position of the nicotinic acid ring .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

化学反应分析

2-Bromo-4-methyl-nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-Bromo-4-methyl-nicotinic acid (CHBrNO) is a chemical compound with a variety of research applications . It has a molecular weight of 216.03 .

Applications in Scientific Research

This compound is primarily used as a building block in the synthesis of bioactive molecules in the pharmaceutical industry .

Stock Solution Preparation

To prepare a stock solution of this compound, it is essential to select an appropriate solvent based on the product's solubility . GlpBio provides a detailed table for preparing stock solutions with different molarities :

| Amount | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 mg | 4.629 mL | 0.9258 mL | 0.4629 mL |

| 5 mg | 23.1449 mL | 4.629 mL | 2.3145 mL |

| 10 mg | 46.2899 mL | 9.258 mL | 4.629 mL |

For increasing solubility, heat the tube to 37°C and oscillate in an ultrasonic bath . It is recommended to store the solution in separate packages to prevent failure caused by repeated freezing and thawing . When stored at -80°C, use within 6 months, and when stored at -20°C, use within 1 month .

In Vivo Formulation

For in vivo formulations, GlpBio provides a calculator for determining the working concentration and preparation method :

作用机制

The mechanism of action of 2-Bromo-4-methyl-nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to interact with the niacin receptor, which plays a role in lipid metabolism and anti-inflammatory responses . Further research is needed to elucidate the precise molecular mechanisms involved.

相似化合物的比较

Comparison with Similar Compounds

Structural Isomerism: Positional Variations of Bromine and Methyl Groups

- 4-Bromo-2-methylnicotinic acid (CAS 1060805-98-2): This positional isomer has bromine at the 4-position and methyl at the 2-position. Despite sharing the molecular formula C₇H₆BrNO₂, its melting point and solubility differ due to altered substituent proximity to the carboxylic acid. Hazard data indicate moderate toxicity (H302, H315) .

- Its similarity score (0.78) to the target compound underscores functional equivalence but distinct regiochemical effects .

Halogen Substitution Variations

- 5-Bromo-2-chloro-4-methylnicotinic acid (CAS 1393576-22-1): The addition of chlorine at the 2-position (C₇H₅BrClNO₂) introduces a second halogen, increasing molecular weight (236.48) and altering electronic properties. The chlorine atom may enhance electrophilicity, favoring aryl-halogen bond cleavage in catalytic reactions .

Impact of Methyl Group Absence

- Its applications in metal-catalyzed coupling reactions are well-documented .

Functional Group Modifications

- 4-Amino-6-methylnicotinic acid (CAS 1242336-80-6): Replacement of bromine with an amino group (C₇H₈N₂O₂) shifts the electronic profile from electron-withdrawing to electron-donating, impacting acidity (pKa) and reactivity in peptide coupling .

Data Table: Key Properties of 2-Bromo-4-methyl-nicotinic Acid and Analogues

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| This compound | C₇H₆BrNO₂ | 2-Br, 4-CH₃ | 215.04/217.04 | 173–174 | High isotopic purity, NMR δ 2.35 (CH₃) |

| 4-Bromo-2-methylnicotinic acid | C₇H₆BrNO₂ | 4-Br, 2-CH₃ | 216.03 | Not reported | Moderate toxicity (H302, H315) |

| 5-Bromo-2-chloro-4-methylnicotinic acid | C₇H₅BrClNO₂ | 5-Br, 2-Cl, 4-CH₃ | 236.48 | Not reported | Dual halogen, enhanced electrophilicity |

| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 5-Br | 202.01 | Not reported | High reactivity in cross-coupling |

| 4-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 4-NH₂, 6-CH₃ | 152.15 | Not reported | Electron-donating amino group |

生物活性

2-Bromo-4-methyl-nicotinic acid (2B4MNA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural properties, including the presence of a bromine atom and a methyl group on the nicotinic acid framework, contribute to its unique interactions with various biological targets.

- Molecular Formula : C₉H₈BrNO₂

- Molecular Weight : Approximately 232.07 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 2-position and a methyl group at the 4-position, which influences its lipophilicity and binding characteristics.

The biological activity of 2B4MNA is primarily attributed to its interaction with nicotinic acid receptors and various enzymes involved in metabolic pathways. Key mechanisms include:

- Enzyme Interaction : 2B4MNA can inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This inhibition can lead to altered cellular metabolism, affecting energy production and oxidative stress responses.

- Gene Expression Modulation : The compound has been shown to influence gene expression related to oxidative stress and inflammation, potentially through interactions with transcription factors.

Cellular Effects

Research indicates that 2B4MNA can modulate several cellular processes:

- Metabolism : It affects the production of key metabolites like ATP and NADH, which are vital for cellular energy homeostasis.

- Cell Signaling : The compound influences signaling pathways that regulate cell growth, apoptosis, and stress responses.

Dosage-Dependent Effects

The effects of 2B4MNA are dose-dependent:

- Low Doses : At lower concentrations, it may enhance metabolic activity and improve cellular functions.

- High Doses : Conversely, high concentrations can induce toxicity, leading to inflammation and cellular damage.

Comparative Analysis

To understand the unique properties of 2B4MNA, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 2-position, methyl at 4-position | Modulates metabolism; inhibits NAMPT |

| 4-Methyl-nicotinic acid ethyl ester | Lacks bromine; more lipophilic | Less reactive; potential for different activity |

| 2-Bromo-nicotinic acid ethyl ester | Lacks methyl group; different steric properties | Varies in reactivity; less potent in some assays |

Case Studies

Several studies have explored the biological activity of 2B4MNA in various contexts:

- Metabolic Studies : In laboratory settings, prolonged exposure to 2B4MNA has shown sustained effects on cellular metabolism, indicating its potential as a therapeutic agent for metabolic disorders.

- Animal Models : Research involving animal models has demonstrated that the compound can significantly alter metabolic pathways at varying dosages, highlighting its potential use in treating conditions related to NAD+ deficiency.

- Oxidative Stress Research : Studies focusing on oxidative stress have indicated that 2B4MNA may have protective effects against oxidative damage in cells by modulating antioxidant gene expression.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-methyl-nicotinic acid, and how can regioselectivity be controlled during bromination?

- Methodological Answer : Synthesis typically involves bromination of 4-methylnicotinic acid derivatives. Regioselectivity can be controlled using directing groups (e.g., carboxylic acid or ester moieties) to favor substitution at the 2-position. For example, bromine or N-bromosuccinimide (NBS) in acidic or aprotic solvents (e.g., DMF) may be employed. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Analogs like 2-bromo-substituted benzoic acids often use thionyl chloride for intermediate activation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and methyl group signals (δ 2.3–2.6 ppm). Coupling patterns (e.g., doublets for adjacent protons) confirm substitution positions.

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680–1720 cm⁻¹), and C-Br (~600–700 cm⁻¹).

- MS : Molecular ion peak matching the molecular weight (e.g., 215.04 g/mol for C₇H₆BrNO₂) and fragmentation patterns (e.g., loss of COOH or Br groups). Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how should they guide experimental handling?

- Methodological Answer :

- Melting Point : ~178–180°C (similar to 2-Bromo-nicotinic acid derivatives). Use differential scanning calorimetry (DSC) for precise measurement .

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-dissolve in warm ethanol for reactions requiring aqueous conditions.

- Handling : Store at 0–6°C to prevent decomposition, as brominated aromatics are often light-sensitive .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in reaction mechanisms?

- Methodological Answer : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites—critical for Suzuki-Miyaura coupling or SNAr reactions. Compare with experimental NMR chemical shifts to validate electron distribution models .

Q. What methodologies resolve discrepancies in crystallographic data (e.g., space group assignment) for derivatives of this compound?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXT for space-group determination) with high-resolution single-crystal X-ray data. For ambiguous cases, test multiple Laue groups and refine using SHELXL. Validate against simulated powder XRD patterns to rule out twinning or disorder .

Q. In mechanistic studies, how can kinetic isotope effects (KIEs) or Hammett plots elucidate reaction pathways involving this compound?

- Methodological Answer :

- KIEs : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-Br bond cleavage in nucleophilic substitution).

- Hammett Plots : Measure substituent effects (σ values) on reaction rates to distinguish between electrophilic aromatic substitution (positive ρ) vs. radical mechanisms (near-zero ρ). Use analogs like 4-methyl-2-bromo derivatives to vary electronic effects systematically .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point or spectral data of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。